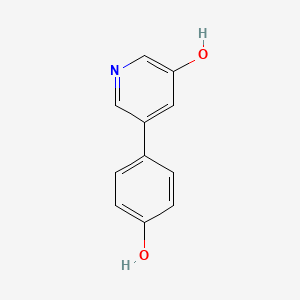

5-(4-Hydroxyphenyl)pyridin-3-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

5-(4-hydroxyphenyl)pyridin-3-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO2/c13-10-3-1-8(2-4-10)9-5-11(14)7-12-6-9/h1-7,13-14H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQMWSJGMOGFATL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC(=CN=C2)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90682531 | |

| Record name | 5-(4-Hydroxyphenyl)pyridin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90682531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1258626-12-8 | |

| Record name | 5-(4-Hydroxyphenyl)pyridin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90682531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies

Historical and Current Approaches to Pyridine (B92270) Ring Formation Relevant to 5-(4-Hydroxyphenyl)pyridin-3-ol

The synthesis of substituted pyridines can be broadly categorized into methods that construct the ring from acyclic precursors and those that functionalize a pre-existing pyridine ring. For a target like this compound, ring construction methods are of primary interest.

Cyclization reactions are fundamental to forming heterocyclic rings. Recent advancements have focused on developing milder and more efficient catalytic systems, including metal-free approaches and the use of simple inorganic bases.

A notable method involves the potassium carbonate (K2CO3)-mediated cyclization and rearrangement of γ,δ-alkynyl oximes to produce pyridols (hydroxypyridines). organic-chemistry.org This transition-metal-free reaction proceeds under mild conditions and demonstrates high functional group tolerance. organic-chemistry.org The process is believed to involve an intramolecular nucleophilic addition of the oxime to the alkyne, followed by a acs.orgrasayanjournal.co.in rearrangement to form the pyridol structure. organic-chemistry.org The use of an inexpensive and environmentally benign base like K2CO3 makes this an attractive strategy. organic-chemistry.orgsciencemadness.org Optimization studies have shown that using 2.0 equivalents of K2CO3 in glycerol (B35011) as a solvent can achieve high yields. organic-chemistry.org

| Parameter | Condition | Result | Reference |

| Base | K2CO3 (2.0 equiv.) | Optimal | organic-chemistry.org |

| Solvent | Glycerol | Highest Yield (74%) | organic-chemistry.org |

| Temperature | 80 °C | Effective | nih.gov |

| Mechanism | Intramolecular nucleophilic addition, acs.orgrasayanjournal.co.in rearrangement | Proposed | organic-chemistry.org |

Table 1. Optimized Conditions for K2CO3-Mediated Pyridol Synthesis. organic-chemistry.orgnih.gov

Metal-free cascade reactions represent another significant direction in pyridine synthesis. acs.org One such process involves a tandem Pummerer-type rearrangement, aza-Prins cyclization, and elimination-induced aromatization to yield highly functionalized pyridines from easily accessible starting materials. acs.org Other metal-free methods include the oxidative cyclization of N-hydroxyalkyl enamines and reactions of α,β,γ,δ-unsaturated ketones with ammonium (B1175870) formate (B1220265) under air, highlighting the move towards more sustainable and cost-effective syntheses. organic-chemistry.orgrsc.org

The Hantzsch pyridine synthesis, first reported in 1881, is a classic and highly versatile multicomponent reaction. wikipedia.org It traditionally involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor like ammonia (B1221849) or ammonium acetate (B1210297) to form a 1,4-dihydropyridine. chemtube3d.comorganic-chemistry.org This intermediate can then be oxidized to the corresponding aromatic pyridine. wikipedia.org

For the synthesis of this compound, a Hantzsch-type reaction could theoretically employ 4-hydroxybenzaldehyde (B117250) as the aldehyde component to introduce the desired hydroxyphenyl group at the C4 position of the resulting dihydropyridine (B1217469) intermediate. The challenge lies in selecting the appropriate β-dicarbonyl compounds and nitrogen source to yield the 3-hydroxy-5-aryl substitution pattern after oxidation. Modifications to the classical Hantzsch reaction are common, allowing for the synthesis of asymmetrical pyridines. baranlab.org

The reaction of β-ketoesters with aldehydes is a key step in many pyridine syntheses. nih.gov These components can form crucial intermediates that undergo further condensation and cyclization to build the heterocyclic ring. organic-chemistry.orgbaranlab.org

Annulation reactions, which involve the formation of a ring onto a pre-existing molecular fragment, are a powerful tool for constructing pyridines. These reactions can be categorized by the number of atoms each reactant contributes to the new ring. For instance, a [3+3] annulation has been reported for the synthesis of 3-acylpyridines from saturated ketones and electron-deficient enamines. organic-chemistry.org

A [5+1] annulation strategy enables the regioselective synthesis of polysubstituted pyridines from 2-fluoro-1,3-dicarbonyl compounds and enamines in a one-pot, transition-metal-free sequence. organic-chemistry.org Another innovative approach involves the Rh(III)-catalyzed N-annulation of α,β-unsaturated imines (formed in situ from allyl amines) with alkynes to generate pyridines. nih.govelsevierpure.com These methods offer high efficiency and control over the substitution pattern of the final product.

The Wittig reaction, which forms a carbon-carbon double bond from a carbonyl compound and a phosphonium (B103445) ylide, can be ingeniously applied to pyridine synthesis. organic-chemistry.org A one-pot reaction sequence involving a Wittig reaction, a Staudinger reaction, an aza-Wittig reaction, and a 6π-electrocyclization allows for the rapid synthesis of polysubstituted pyridines from aldehydes, phosphorus ylides, and propargyl azide. organic-chemistry.org

This strategy could be relevant for constructing the carbon framework of a precursor that is then cyclized to form the pyridine ring. Additionally, the Wittig reaction has been used to synthesize novel pyridine dicarboxylic acid derivatives, demonstrating its utility in creating complex pyridine-containing molecules. tandfonline.comtandfonline.com A more recent development uses a Wittig olefination-rearomatization sequence to achieve four-selective alkylation of pyridines, offering an alternative to traditional cross-coupling methods. nih.gov

Modern synthetic chemistry places a strong emphasis on sustainability, leading to the development of "green" methods for pyridine synthesis. rasayanjournal.co.innih.gov These approaches aim to reduce waste, avoid hazardous solvents and reagents, and improve energy efficiency. rasayanjournal.co.in Key green strategies include:

Multicomponent Reactions (MCRs): Reactions like the Hantzsch synthesis are inherently green due to their high atom economy and procedural simplicity, combining three or more reactants in a single step. nih.govresearchgate.net

Microwave-Assisted Synthesis: Using microwave irradiation can dramatically reduce reaction times and often improve yields compared to conventional heating. wikipedia.orgnih.gov For example, the synthesis of certain pyridine derivatives that takes 6-9 hours with conventional heating can be completed in 5-7 minutes with microwave assistance, with yields increasing from 73-84% to 90-94%. nih.gov

Solvent-Free Conditions: Performing reactions without a solvent (neat) or in environmentally benign solvents like water minimizes the use and disposal of hazardous organic solvents. rasayanjournal.co.inroyalsocietypublishing.org

Use of Green Catalysts: Employing reusable heterogeneous catalysts or non-toxic catalysts like ionic liquids can make synthetic processes more sustainable. researchgate.netroyalsocietypublishing.org

| Compound | Method | Yield (%) | Time | Reference |

| 5a | Microwave | 93 | 7 min | nih.gov |

| 5a | Conventional | 84 | 6 h | nih.gov |

| 5b | Microwave | 94 | 7 min | nih.gov |

| 5b | Conventional | 83 | 8 h | nih.gov |

| 5c | Microwave | 90 | 5 min | nih.gov |

| 5c | Conventional | 73 | 9 h | nih.gov |

Table 2. Comparison of Microwave (MW) vs. Conventional Heating for the Synthesis of Pyridine Derivatives. nih.gov

Targeted Synthesis of this compound and Analogues

While a specific, documented synthesis for this compound is not readily found in the surveyed literature, the methodologies described above provide a clear blueprint for its potential construction. The synthesis of analogues with similar structural motifs, such as hydroxyphenyl-substituted pyrazoles and thiazoles conjugated with pyridine moieties, has been reported. nih.govnih.gov

A plausible synthetic route could involve a modified Hantzsch-type multicomponent reaction. This approach would likely use 4-hydroxybenzaldehyde as the aldehyde precursor to install the C5-aryl substituent. The 3-ol functionality could be introduced by using a β-ketoester with a protected hydroxyl group at the α-position or by subsequent functionalization of the pyridine ring.

Another feasible strategy would be a transition-metal-catalyzed cross-coupling reaction, such as a Suzuki or Negishi coupling. This would involve preparing a di-halogenated pyridin-3-ol core (e.g., 5-bromo-pyridin-3-ol) and then sequentially coupling it with a 4-hydroxyphenylboronic acid derivative. The hydroxyl groups would likely need to be protected throughout the synthesis and deprotected in the final step. The synthesis of N-(4-phenylthiazol-2-yl) nicotinamide (B372718) derivatives, for instance, involves conjugating different chemical moieties in a multi-step process, a concept applicable here. nih.gov

The synthesis of various pyridine analogues, such as 3-(Pyridine-3-yl)-2-Oxazolidinone derivatives and 5-(4-hydroxy-3-methylphenyl)-5-(substituted phenyl)-4,5-dihydro-1H-1-pyrazolyl-4-pyridylmethanone, demonstrates the feasibility of incorporating substituted phenyl rings and other functional groups into complex heterocyclic systems. nih.govnih.gov These examples provide valuable precedents for the development of a targeted synthesis of this compound.

Strategies for Incorporating the 4-Hydroxyphenyl Moiety onto the Pyridine Scaffold

The introduction of an aryl group, such as the 4-hydroxyphenyl moiety, onto a pyridine ring is a common challenge in organic synthesis. A powerful and widely used method for this transformation is the Suzuki-Miyaura cross-coupling reaction. wikipedia.orglibretexts.org This palladium-catalyzed reaction forms a carbon-carbon bond between an organoboron compound (in this case, 4-hydroxyphenylboronic acid) and a halide or triflate. wikipedia.orglibretexts.org

For the synthesis of this compound, a suitable starting material would be a 5-halopyridin-3-ol derivative. The general mechanism of the Suzuki coupling involves three key steps: oxidative addition of the palladium catalyst to the aryl halide, transmetalation with the boronic acid (activated by a base), and reductive elimination to yield the desired biaryl product and regenerate the palladium catalyst. libretexts.org

The choice of catalyst, ligands, base, and solvent system is crucial for the success of the Suzuki reaction. organic-chemistry.org Palladium acetate and tetrakis(triphenylphosphine)palladium(0) are common palladium sources. organic-chemistry.orgnih.gov A variety of phosphine (B1218219) ligands can be employed to stabilize the palladium catalyst and facilitate the reaction. uwindsor.ca The base, often sodium carbonate, potassium carbonate, or cesium carbonate, is essential for activating the boronic acid. wikipedia.orgnih.gov Solvents can range from toluene (B28343) to biphasic systems of organic solvents and water. wikipedia.org

| Component | Role | Common Examples |

|---|---|---|

| Palladium Catalyst | Facilitates the cross-coupling reaction. | Pd(OAc)₂, Pd(PPh₃)₄ organic-chemistry.orgnih.gov |

| Organoboron Reagent | Source of the aryl group to be coupled. | 4-Hydroxyphenylboronic acid |

| Aryl Halide/Triflate | The pyridine scaffold with a leaving group. | 5-Bromo-pyridin-3-ol, 5-Iodo-pyridin-3-ol |

| Base | Activates the organoboron reagent. | Na₂CO₃, K₂CO₃, Cs₂CO₃ wikipedia.orgnih.gov |

| Solvent | Provides the reaction medium. | Toluene, THF, Dioxane, Water mixtures wikipedia.org |

Other cross-coupling reactions, such as those involving organolithium compounds, have also been developed for forming biaryl linkages with aryl chlorides. nih.gov Furthermore, multimetallic catalysis, employing two different metal catalysts that exhibit orthogonal reactivity, presents an innovative approach for the cross-coupling of two different aryl electrophiles. wisc.edunih.gov

Ring Expansion Pathways for Pyridin-3-ols (e.g., from 2-oxofurans like 5-Hydroxymethylfurfural)

An alternative and intriguing approach to constructing the pyridin-3-ol core involves the ring expansion of furan (B31954) derivatives. A notable example is the conversion of 5-hydroxymethylfurfural (B1680220) (HMF), a readily available bio-based compound, into 6-(hydroxymethyl)pyridin-3-ol (B1203515). researchgate.netnih.gov This transformation occurs in the presence of ammonia or ammonia-producing compounds. researchgate.netnih.gov

The proposed pathway is a general route for the formation of pyridin-3-ols from 2-oxofurans. researchgate.netnih.gov This method has also been applied to convert furfural (B47365) into pyridin-3-ol and 2-acetylfuran (B1664036) into 2-methylpyridin-3-ol. nih.gov The reaction typically proceeds at neutral pH values and is influenced by reaction time and temperature. researchgate.netnih.gov The activation energy for the formation of 6-(hydroxymethyl)pyridin-3-ol from HMF has been determined to be 74 ± 3 kJ/mol. nih.gov

Another conceptually distinct approach involves the rhodium carbenoid-induced ring expansion of isoxazoles to form highly substituted pyridines. nih.gov This method proceeds through an initial ring expansion, followed by a rearrangement to a dihydropyridine, and subsequent oxidation to the corresponding pyridine. nih.gov

Microwave-Assisted Synthesis in Pyridine Chemistry

Microwave-assisted organic synthesis has emerged as a powerful technique to accelerate chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. organic-chemistry.orgnih.gov This technology has been successfully applied to the synthesis of various pyridine derivatives. organic-chemistry.orgroyalsocietypublishing.orgmdpi.com

The Bohlmann-Rahtz pyridine synthesis, a reaction that traditionally involves a two-step process, can be efficiently conducted in a single step under microwave irradiation. organic-chemistry.org This method allows for the rapid and high-yielding synthesis of tri- and tetrasubstituted pyridines. organic-chemistry.org Microwave conditions have also been shown to facilitate solvent-free reactions, offering an environmentally friendly alternative.

Multicomponent reactions, which combine three or more reactants in a single step, are particularly well-suited for microwave assistance. nih.govresearchgate.net This approach has been used to synthesize complex pyrimidine-fused quinolines and other heterocyclic systems. nih.gov The benefits of microwave-assisted synthesis include homogeneous and rapid heating, reduced energy consumption, and lower waste production. nih.gov

| Parameter | Conventional Heating | Microwave-Assisted Synthesis |

|---|---|---|

| Reaction Time | Often hours to days | Minutes to hours organic-chemistry.org |

| Yields | Variable, can be lower | Often higher organic-chemistry.orgmdpi.com |

| Energy Consumption | Higher | Lower nih.gov |

| Side Reactions | More prevalent | Often reduced royalsocietypublishing.org |

| Environmental Impact | Can generate more waste | Greener, potential for solvent-free conditions nih.gov |

Solid-Supported Synthesis Techniques

Solid-phase synthesis offers a streamlined approach for the preparation of compound libraries, which is particularly valuable in drug discovery. acs.orgwikipedia.org In this method, molecules are attached to a solid support, such as a resin, and synthesized in a stepwise manner. wikipedia.org This allows for the use of excess reagents to drive reactions to completion and simplifies purification, as byproducts and excess reagents are simply washed away. wikipedia.org

This technique has been applied to the synthesis of various substituted pyridines. acs.orgacs.org For example, 2,4,6-trisubstituted pyridines have been synthesized on a solid support starting from hydroxyacetophenones. acs.org The pyridine substituents can be introduced independently from diverse and readily available starting materials. acs.org Another approach involves the modification of an immobilized 2-chloro-5-bromopyridine scaffold. acs.org

While solid-phase synthesis of pyridines has been reported, it is less common than solution-phase methods, potentially due to challenges in the clean binding and traceless cleavage of the sensitive pyridine units from the solid support. acs.org

Optimization of Reaction Conditions and Yields in Synthetic Pathways

The optimization of reaction conditions is a critical aspect of any synthetic endeavor, aiming to maximize the yield and purity of the desired product while minimizing reaction time and waste. For the synthesis of this compound, several parameters can be fine-tuned.

In the context of the Suzuki-Miyaura coupling, the choice of palladium catalyst, ligand, base, and solvent all significantly impact the outcome. organic-chemistry.orgnih.gov For instance, the use of sterically hindered and electron-rich phosphine ligands can be crucial for the coupling of less reactive aryl chlorides. nih.gov The reaction temperature and duration are also key variables to be optimized. scielo.br

For ring expansion reactions, factors such as pH, temperature, and reaction time are critical. researchgate.netnih.gov In the conversion of HMF to a pyridin-3-ol derivative, neutral pH conditions were found to be most effective. researchgate.netnih.gov

In microwave-assisted synthesis, the power level, temperature, and reaction time are the primary parameters to be adjusted. mdpi.com Optimization of these conditions can lead to dramatic improvements in reaction efficiency. nih.gov

The systematic variation of these parameters allows for the development of a robust and efficient synthetic route to this compound.

Advanced Spectroscopic and Analytical Characterization for Structural Elucidation in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

¹H NMR and ¹³C NMR are fundamental techniques for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR (Proton NMR): This technique would provide information on the number of different types of protons, their chemical environment, and their proximity to other protons. For 5-(4-Hydroxyphenyl)pyridin-3-ol, one would expect to see distinct signals for the protons on the pyridine (B92270) ring and the hydroxyphenyl group. The hydroxyl protons (OH) would likely appear as broad singlets, and their chemical shift could vary depending on the solvent and concentration. The aromatic protons would appear as doublets and triplets, with coupling constants indicating their relative positions (ortho, meta, para).

¹³C NMR (Carbon-13 NMR): This spectrum would show the number of unique carbon atoms in the molecule. The chemical shifts would indicate the type of carbon (aliphatic, aromatic, attached to an electronegative atom). For this compound, distinct signals would be expected for the carbons of the pyridine and phenyl rings. The carbons bearing the hydroxyl groups would have characteristic downfield shifts.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum would be expected to show characteristic absorption bands for:

O-H stretching: Broad bands in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl groups.

C-H stretching (aromatic): Signals typically appearing above 3000 cm⁻¹.

C=C and C=N stretching (aromatic): A series of bands in the 1400-1600 cm⁻¹ region, characteristic of the pyridine and phenyl rings.

C-O stretching: Bands in the 1000-1300 cm⁻¹ region.

Mass Spectrometry (MS, GC-MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound.

MS: The mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of this compound. The fragmentation pattern would give clues about the structure, with fragments corresponding to the loss of hydroxyl groups or cleavage of the bond between the two rings.

GC-MS (Gas Chromatography-Mass Spectrometry): This technique would be used to separate the compound from a mixture and then obtain its mass spectrum. It is particularly useful for volatile compounds.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds with conjugated systems. The UV-Vis spectrum of this compound would be expected to show absorption maxima (λ_max) corresponding to π → π* transitions within the aromatic rings. The position and intensity of these absorptions would be influenced by the substitution pattern and the solvent used.

Elemental Analysis

Elemental analysis determines the percentage composition of elements (carbon, hydrogen, nitrogen, etc.) in a compound. The experimental percentages would be compared to the theoretical values calculated from the molecular formula of this compound (C₁₁H₉NO₂) to confirm its elemental composition and purity.

Thermal Analysis (e.g., Thermogravimetric Analysis - TGA)

TGA measures the change in mass of a sample as a function of temperature. This analysis would provide information on the thermal stability of this compound, including its decomposition temperature. For a pure, stable compound, the TGA curve would show a single, sharp weight loss at its decomposition point.

Computational and Theoretical Studies

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Density Functional Theory (DFT) is a predominant computational method used to investigate the properties of many-electron systems. It is particularly effective for predicting the molecular and electronic structure of compounds like 5-(4-Hydroxyphenyl)pyridin-3-ol. Calculations are often performed using specific functionals and basis sets, such as B3LYP/6-311++G(d,p), to achieve a balance between accuracy and computational cost. nih.govajchem-a.com

Molecular Structure Optimization and Conformational Analysis

The first step in computational analysis is typically the optimization of the molecule's geometry to find its most stable three-dimensional arrangement (minimum energy conformer). wu.ac.th For this compound, this involves determining the precise bond lengths, bond angles, and dihedral angles between the constituent atoms of the pyridine (B92270) and phenol (B47542) rings.

Conformational analysis is essential for molecules with rotatable bonds, such as the bond connecting the phenyl and pyridine rings in this compound. By mapping the potential energy surface as a function of the dihedral angle between the two rings, the most energetically favorable conformation can be identified. Studies on similar bi-aryl systems have shown that the planarity or twist between aromatic rings significantly influences the molecule's electronic properties and biological activity. While specific data for this compound is not abundant in the provided results, DFT calculations on analogous structures like 5-(4-fluorophenyl)-1H-pyrazol-3-amine reveal that different conformers can exist, with one being significantly more stable (98.28% stable conformer) than others. researchgate.net

| Parameter | Bond/Angle | Typical Calculated Value |

| Bond Length | C-C (Pyridine ring) | ~1.39 Å |

| C-N (Pyridine ring) | ~1.34 Å | |

| C-C (Phenyl ring) | ~1.39 Å | |

| C-O (Phenolic) | ~1.36 Å | |

| C-C (Inter-ring) | ~1.48 Å | |

| Bond Angle | C-N-C (Pyridine ring) | ~117° |

| C-C-C (Phenyl ring) | ~120° | |

| C-C-O (Phenolic) | ~119° | |

| Dihedral Angle | C-C-C-C (Inter-ring twist) | Variable (Determined by conformational analysis) |

Electronic Properties (e.g., HOMO-LUMO Analysis, Molecular Electrostatic Potential)

The electronic properties of a molecule are fundamental to its reactivity. thaiscience.info DFT calculations provide valuable information on the distribution of electrons and energy levels within the molecule.

HOMO-LUMO Analysis: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals (FMOs). nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. thaiscience.info The energy gap between the HOMO and LUMO (ΔE) is a critical parameter for determining molecular stability, chemical reactivity, and polarizability. nih.gov A small energy gap suggests that the molecule is more reactive and can be easily polarized, indicating that charge transfer can readily occur within the molecule. nih.gov For related compounds, HOMO-LUMO energy gaps have been calculated to understand their reactivity profiles. thaiscience.infonih.gov

Molecular Electrostatic Potential (MEP): An MEP map illustrates the charge distribution on the surface of a molecule, providing a guide to its reactive sites. researchgate.net It uses a color-coded scale where red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, and blue indicates regions of low electron density (positive potential), which are prone to nucleophilic attack. nih.gov For this compound, the MEP map would likely show negative potential around the electronegative oxygen and nitrogen atoms, identifying them as potential sites for hydrogen bonding and electrophilic interactions. ajchem-a.comresearchgate.net The hydrogen atoms of the hydroxyl groups would exhibit a positive potential. nih.gov

Vibrational Frequency Analysis and Spectroscopic Correlations

Theoretical vibrational analysis using DFT can predict the infrared (IR) and Raman spectra of a molecule. nih.gov By calculating the vibrational frequencies corresponding to different molecular motions (stretching, bending, torsion), a theoretical spectrum is generated. These calculated frequencies are often scaled by a factor (e.g., 0.9613) to correct for anharmonicity and other systematic errors in the computational method. ajchem-a.com

Comparing the theoretical spectrum with experimentally obtained FT-IR and FT-Raman spectra allows for the precise assignment of vibrational bands to specific functional groups. nih.gov For this compound, key vibrational modes would include:

O-H stretching: From the two hydroxyl groups.

N-H stretching/bending: If the pyridine nitrogen is protonated.

C-H stretching: From the aromatic rings.

C=C and C=N stretching: Within the aromatic pyridine and phenyl rings.

C-O stretching: From the phenolic groups.

These analyses confirm the molecular structure and provide insights into the bonding characteristics of the compound. nih.gov

Thermochemical Calculations

DFT methods can be employed to calculate various thermodynamic properties of this compound, such as its enthalpy of formation, entropy, and heat capacity. These calculations typically involve determining the molecule's vibrational frequencies at a given temperature. The results of these thermochemical calculations are valuable for understanding the stability of the molecule and predicting the thermodynamics of reactions in which it might participate. youtube.comyoutube.com

Molecular Docking and Ligand-Protein Interaction Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor, typically a protein). researchgate.net This method is instrumental in drug discovery for predicting how a potential drug molecule might interact with a biological target. mdpi.com

The process involves placing the ligand in the binding site of the protein and calculating the most stable binding poses. These studies can reveal key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-receptor complex. mdpi.com For example, docking studies on similar compounds have identified crucial hydrogen bonds and pi-alkyl interactions with key amino acid residues in a protein's active site. nih.gov

Prediction of Binding Affinities and Inhibition Constants

Beyond predicting the binding pose, molecular docking simulations can estimate the binding affinity, which is the strength of the interaction between the ligand and its target protein. mdpi.com This is often expressed as a binding energy (in kcal/mol), where a more negative value indicates a stronger and more favorable interaction. nih.gov

These binding energies can be used to computationally estimate the inhibition constant (Ki), which quantifies how potently a compound inhibits the function of a protein, such as an enzyme. While specific docking studies for this compound are not detailed in the provided results, research on structurally related pyrimidine (B1678525) and coumarin (B35378) derivatives demonstrates the utility of this approach. nih.govacademie-sciences.fr In those studies, compounds with lower calculated binding energies were predicted to be more potent inhibitors, a finding that can guide the selection of candidates for further experimental testing. mdpi.comnih.gov

| Compound ID | Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues |

| Compound 4c (a pyrimidine derivative) | 1HCK | -7.9 | THR 165, GLU 12, LYS 33 |

| Compound 4b (a pyrimidine derivative) | 1HCK | -7.4 | (Not specified) |

| Hydroxychloroquine (Reference) | (Target protein) | -5.6 | (Not specified) |

| Benzyl-3-N-(...)-carbodithioate | (Target protein) | -6.0 | (Not specified) |

Analysis of Key Protein-Ligand Interactions (e.g., Hydrogen Bonding, Hydrophobic Interactions)

The interaction of a ligand with its protein target is a highly specific process governed by a network of non-covalent interactions. Docking simulations and quantum chemical calculations are pivotal in identifying these key interactions, which include hydrogen bonds, hydrophobic interactions, van der Waals forces, and electrostatic interactions.

Studies on compounds with similar structural motifs, such as hydroxyphenyl and pyridine rings, reveal common interaction patterns. For instance, in the context of enzyme inhibition, the hydroxyl groups are frequent participants in hydrogen bonding with amino acid residues in the active site. The aromatic rings often engage in hydrophobic and π-stacking interactions with nonpolar residues.

In studies of inhibitors targeting 4-Hydroxyphenyl Pyruvate Dioxygenase (4-HPPD), a wide network of polar and hydrophobic interactions is typically observed. mdpi.com For example, various inhibitors form hydrogen bonds within the binding pocket, and some establish crucial π-cationic interactions with metal ions essential for catalysis. mdpi.com Similarly, research on tyrosinase inhibitors based on a (4-(4-hydroxyphenyl)piperazin-1-yl) scaffold showed that the hydroxyphenyl moiety is key for binding. Docking studies predicted that these compounds engage in specific interactions within the enzyme's catalytic cavity.

In another example involving ROCK1 inhibitors, compounds featuring a pyridinylphenyl scaffold were shown to form hydrogen bonds with key residues like M156 in the hinge loop and the catalytic lysine (B10760008) K105. nih.gov Hydrophobic and π-alkyl interactions with residues such as I82, F87, and Y155 also contribute significantly to the stability of the protein-ligand complex. nih.gov

These examples highlight the types of interactions that this compound could form with its biological targets. The two hydroxyl groups and the nitrogen atom in the pyridine ring are potential sites for hydrogen bonding, while the phenyl and pyridine rings can participate in hydrophobic and stacking interactions.

Table 1: Examples of Key Protein-Ligand Interactions for Structurally Related Compounds

| Interaction Type | Interacting Ligand Group | Interacting Protein Residue (Example) | Target Protein (Example) | Reference |

| Hydrogen Bonding | Hydroxyl Group, Carbonyl Group, Amine Group | M156, K105, R84, F87 | ROCK1 | nih.gov |

| Hydrogen Bonding | Bi/triketone group | His266 | 4-HPPD | mdpi.com |

| Hydrophobic/π-Alkyl | Aromatic Rings (e.g., Pyrimidine, Phenyl) | I82, F87, A103, L107, Y155 | ROCK1 | nih.gov |

| π-Cationic Interaction | Bi/triketone group oxygen | Fe²⁺ ion | 4-HPPD | mdpi.com |

| π-π Stacking | Pyrimidine Ring | F368 | ROCK1 | nih.gov |

| Halogen Bond | Halogenated Phenyl Ring | Phe359, Glu360 | 4-HPPD | mdpi.com |

Conformational Effects on Binding

The three-dimensional structure, or conformation, of both a ligand and its target protein significantly impacts binding affinity and specificity. The process of binding is often dynamic, involving conformational changes in one or both partners, a phenomenon known as "induced fit". nih.gov

Computational studies on flavonoid analogues have demonstrated the importance of conformational analysis. Theoretical calculations, including random and systematic conformational searches, are used to understand the spatial arrangement of different parts of a molecule, such as the orientation of a phenyl ring relative to a heterocyclic ring system. mdpi.com

Research into slow, tight-binding inhibitors of peptide deformylase has provided detailed insights into how ligand binding can trigger substantial conformational changes in an enzyme. nih.gov In some cases, the binding process is a two-step mechanism: an initial rapid formation of a non-covalent complex, followed by a slower conformational change that leads to a more stable, tightly bound state. nih.gov This induced conformational closure can be initiated by the interaction of a specific part of the ligand, such as a P1' group fitting into an S1' pocket of the enzyme, which then allows other parts of the molecule to form optimal interactions. nih.gov Such conformational adjustments are crucial for stabilizing the final enzyme-ligand complex and are often a key determinant of a compound's inhibitory potency. nih.gov

For this compound, the rotational freedom between the pyridine and phenyl rings means the molecule can adopt various conformations. The specific conformation it assumes upon binding to a target protein will be critical for achieving a stable and effective interaction.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a powerful computational tool used to study the physical movement of atoms and molecules over time. In the context of drug discovery, MD simulations provide a dynamic view of the protein-ligand complex, complementing the static picture offered by docking studies. nih.gov These simulations can assess the stability of binding modes, map the pathways of ligand entry and exit, and reveal the influence of solvent on the interaction.

A typical MD simulation for a protein-ligand complex runs for nanoseconds to microseconds, tracking the trajectory of all atoms. nih.gov The stability of the complex is often evaluated by monitoring the root-mean-square deviation (RMSD) of the protein backbone and the ligand over the course of the simulation. A stable system will show fluctuations around an equilibrium value. nih.gov

MD simulations can also be used to calculate the binding free energy of a ligand to a protein, providing a more accurate estimate of binding affinity than docking scores alone. nih.gov Furthermore, these simulations can elucidate the molecular mechanisms of interaction by showing how factors like membrane charges and hydrophobic forces drive the binding process. For example, steered molecular dynamics (SMD) can be employed to simulate the unbinding of a ligand from its target by applying an external force, which helps in understanding the forces required to break the interaction and can provide insights into the ligand's residence time. mdpi.com

Bioinformatics and Network Pharmacological Approaches

Bioinformatics and network pharmacology offer a systems-level perspective on drug action, moving beyond the "one molecule, one target" paradigm. nih.gov Network pharmacology aims to understand the complex relationships between drugs, their multiple targets, and the diseases they treat by constructing and analyzing interaction networks. nih.gov

This methodology has been successfully applied to explore the mechanisms of traditional medicines and to identify novel therapeutic strategies for complex diseases like diabetic nephropathy and cancer. nih.gov By integrating data on bioactive ingredients, their predicted targets, and known disease-associated genes, network pharmacology can elucidate the synergistic effects of multiple compounds and identify core biological processes that are being targeted. nih.gov

For a compound like this compound, a network pharmacology approach could be used to build a comprehensive map of its potential interactions within a biological system, predicting its efficacy and mechanism of action for various diseases.

Exploration of Biological Activities and Underlying Mechanisms in Vitro Studies

Antioxidant Activity Investigations (e.g., Free Radical Scavenging, Reducing Power Assays)

No studies were found that specifically investigated the antioxidant activity of 5-(4-Hydroxyphenyl)pyridin-3-ol through methods such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay or ferric reducing antioxidant power (FRAP) assays. While phenolic and pyridinol compounds are often studied for their antioxidant potential due to their ability to donate hydrogen atoms or electrons, specific data for this compound is not available. nih.govresearchgate.netnih.gov

Enzyme Inhibition Studies and Mechanistic Insights

A comprehensive search of scientific databases yielded no specific in vitro studies on the inhibitory effects of this compound on the following enzymes:

Glucosidase and Amylase Inhibition

There is no available research on the potential of this compound to inhibit α-glucosidase and α-amylase, enzymes that are key targets in the management of postprandial hyperglycemia. nih.gov

Cholinesterase and Tyrosinase Inhibition

No data exists in the current body of scientific literature regarding the ability of this compound to inhibit acetylcholinesterase (AChE) or butyrylcholinesterase (BChE), which are targets in the study of neurodegenerative diseases. mdpi.com Similarly, its potential as a tyrosinase inhibitor, relevant in the fields of cosmetics and food science, has not been reported. mdpi.com

Cyclooxygenase (COX-1, COX-2) Inhibition

The inhibitory activity of this compound against cyclooxygenase enzymes (COX-1 and COX-2), which are central to inflammatory processes, has not been evaluated in any published studies found. nih.govrsc.org

Sphingosine (B13886) Kinase (SK1, SK2) Inhibition

There are no reports on the investigation of this compound as an inhibitor of sphingosine kinase 1 or 2, which are enzymes involved in cell signaling and are targets in cancer research. nih.gov

β-Lactamase Inhibition

The potential for this compound to act as a β-lactamase inhibitor, which could play a role in overcoming bacterial antibiotic resistance, has not been documented in the available literature.

Cytochrome P450 (CYP51) Inhibition

The enzyme sterol 14α-demethylase (CYP51), a member of the cytochrome P450 superfamily, is a crucial enzyme in the biosynthesis of sterols in fungi and is a primary target for antifungal drugs. The ability of pyridine-based compounds to inhibit this enzyme has been a subject of interest. X-ray crystallography studies of Trypanosoma cruzi CYP51 in complex with pyridine-containing inhibitors have revealed the structural basis for their potent and selective action. These studies show that the pyridine (B92270) nitrogen coordinates with the heme iron in the enzyme's active site. This interaction is fundamental to the inhibitory mechanism, disrupting the normal catalytic cycle of the enzyme. While specific studies on this compound are not detailed, the established affinity of pyridine derivatives for the CYP51 active site provides a strong rationale for investigating this compound as a potential inhibitor.

Antimicrobial Activity Studies (Antibacterial, Antifungal, Antiviral)

The broad class of pyridine derivatives has demonstrated significant antimicrobial properties. These compounds are recognized for their therapeutic potential, including antibacterial and antifungal effects. The pyridine nucleus is considered a "privileged structure" in medicinal chemistry, often conferring potent biological activity.

Evaluation against Specific Pathogens (e.g., S. aureus, E. coli, B. subtilis, C. albicans)

Derivatives of pyridine have been successfully tested against a range of pathogenic microbes. For instance, certain synthesized pyridine compounds have shown activity against the Gram-positive bacteria Staphylococcus aureus and Bacillus subtilis, with efficacy comparable to standard antibiotics. Similarly, other pyridine derivatives have been effective against the Gram-negative bacterium Escherichia coli and the pathogenic fungus Candida albicans. The general success of the pyridine scaffold against these specific pathogens underscores the potential of this compound as a candidate for antimicrobial screening.

Minimum Inhibitory Concentration (MIC) Determinations

Minimum Inhibitory Concentration (MIC) is a key measure of an antimicrobial agent's potency. For various pyridine-based compounds, MIC values have been established against several pathogens. For example, certain isonicotinic acid hydrazide derivatives, which feature a pyridine ring, have exhibited high antibacterial activity against S. aureus, B. subtilis, and E. coli, with MIC values ranging from 6.25 to 12.5 μg/mL. These same compounds also showed significant antifungal activity against C. albicans with an MIC of 12.5 μg/mL. Another study on bacteriocin-like inhibitory substances reported MICs of 125 mg/ml for S. aureus and 62.5 mg/ml for E. coli. While these values are not for this compound itself, they provide a benchmark for the expected potency of related structures.

Investigation of Other Pharmacological Actions (e.g., Anti-inflammatory, Analgesic, Antidiabetic, Hepatoprotective)

Beyond antimicrobial effects, the structural class to which this compound belongs has been explored for other therapeutic actions.

Anti-inflammatory and Analgesic Activity: Derivatives of 3-hydroxy-pyridine-4-one, which are structurally related to the target compound, have been shown to possess significant anti-inflammatory and analgesic effects. The proposed mechanism for these activities is linked to their ability to chelate iron. Iron is a necessary cofactor for enzymes like cyclooxygenase and lipoxygenase, which are critical in the inflammatory pathway. By sequestering iron, these compounds may inhibit the production of pro-inflammatory prostaglandins (B1171923) and toxic free radicals.

Antidiabetic Activity: Research into compounds for managing diabetes has included various heterocyclic structures. The mechanisms often involve stimulating insulin (B600854) secretion, enhancing glucose utilization in tissues, or inhibiting enzymes like dipeptidyl peptidase 4 (DPP-4). While direct evidence for this compound is pending, related pyrazole (B372694) derivatives have shown promising antidiabetic activity in preclinical models.

Hepatoprotective Activity: Natural compounds containing phenolic and flavonoid structures, such as the 4-hydroxyphenyl group, are often associated with liver-protective effects. These effects are frequently attributed to their antioxidant properties, which help mitigate oxidative stress—a key factor in liver damage. For example, the flavonoid genistein, which contains a 4-hydroxyphenyl moiety, has demonstrated anti-inflammatory and antioxidant activities relevant to liver health.

Cellular Pathway Modulation (e.g., Apoptotic Signaling Pathways in Cancer Cell Lines)

The ability of a compound to modulate cellular pathways, particularly those leading to programmed cell death (apoptosis), is a hallmark of many anticancer agents. Research on compounds with structural similarities to this compound has shown promising results in this area.

For instance, N-(4-hydroxyphenyl) retinamide, which shares the hydroxyphenyl group, induces apoptosis in bladder cancer cell lines. This was associated with the downregulation of the anti-apoptotic protein Bcl-2. In a different study, novel pyridone derivatives were found to cause cell cycle arrest at the G2/M phase in human colon cancer cells (HCT-116), suggesting an antitubulin mechanism of action. Furthermore, other complex heterocyclic compounds have been shown to induce apoptosis in lung cancer cells (A549) through the production of reactive oxygen species (ROS) and subsequent cellular stress. These findings suggest that this compound could potentially influence apoptotic signaling pathways in cancer cells, warranting further investigation.

Structure Activity Relationship Sar Studies and Rational Design

Systematic Modification of the 5-(4-Hydroxyphenyl)pyridin-3-ol Scaffold

The foundational structure of this compound offers multiple points for chemical modification, including the pyridine (B92270) ring, the 4-hydroxyphenyl moiety, and the potential for introducing various linkers to create more complex derivatives.

The pyridine ring is a key component of many biologically active compounds, and its substitution pattern significantly influences activity. In the context of pyridine derivatives, the presence and position of hydroxyl (-OH), methoxy (B1213986) (-OMe), and amino (-NH2) groups have been shown to enhance antiproliferative activity against various cancer cell lines. mdpi.com Conversely, the introduction of halogen atoms or other bulky groups tends to result in lower biological activity. mdpi.com

Studies on related pyridinone scaffolds have further highlighted the importance of the pyridine core. The pyridinone structure can act as a hydrogen bond donor and acceptor, allowing for tailored interactions with biological targets. nih.gov The ability to manipulate the physicochemical properties of the scaffold, such as polarity and lipophilicity, through substitution on the pyridine ring is a key strategy in fragment-based drug design and the optimization of kinase hinge-binding motifs. nih.gov For instance, in a series of pyridinone–quinazoline derivatives, the presence of hydrogen bond donors and acceptors comparable to the model compound tyrphostin AG99 resulted in potent anticancer activity. nih.gov

A recent method for the C3-selective hydroxylation of pyridines via photochemical valence isomerization of pyridine N-oxides has opened new avenues for creating C3-oxygen-containing pyridines. acs.org This is particularly relevant as the C3-hydroxy group is a known pharmacophoric element in various biologically active molecules, such as in pyridoxal (B1214274) 5′-phosphate where it is crucial for its coenzymatic activity. acs.org This synthetic advancement allows for the late-stage functionalization of complex pyridine-containing molecules, facilitating the exploration of SAR around the C3-hydroxyl group. acs.org

The 4-hydroxyphenyl group is another critical pharmacophoric element in the this compound scaffold. The phenolic hydroxyl group can participate in crucial hydrogen bonding interactions with biological targets. In a study of 4-(3-hydroxyphenylamino)pyrrolo[2,1-f] mdpi.comnih.govresearchgate.nettriazine-based VEGFR-2 kinase inhibitors, the phenol (B47542) group was a key feature for activity, although it was also susceptible to glucuronidation. nih.gov This highlights a common challenge in drug design where a key interacting moiety can also be a site for metabolic inactivation.

In the context of other related structures, modifications to the hydroxyphenyl ring have been shown to modulate activity. For example, in a series of N1-nicotinoyl-3-(4-hydroxy-3-methyl phenyl)-5-(substituted phenyl)-2-pyrazolines, the presence of electron-withdrawing groups on the phenyl ring at the 5-position, such as chloro and fluoro substituents, was found to be essential for antiviral activity. This suggests that electronic effects on the phenyl ring can significantly impact biological outcomes.

The following table summarizes the effects of modifications to the phenyl moiety in a series of pyrazoline derivatives with antiviral activity:

| Compound ID | Phenyl Substitution | Biological Activity | Reference |

| 4b | 4-chlorophenyl | Promising antiviral activity | |

| 4i | 2-chlorophenyl | Promising antiviral activity | |

| 4h | 4-fluorophenyl | Promising antiviral activity | |

| 4j | 2,6-dichlorophenyl | Promising antiviral activity |

This data is for a series of N1-nicotinoyl-3-(4-hydroxy-3-methyl phenyl)-5-(substituted phenyl)-2-pyrazolines and is presented to illustrate the potential impact of phenyl ring substitutions.

While the parent compound this compound does not possess a linker region, the introduction of linkers to create heterodimeric molecules is a common strategy in drug design to bridge to other binding sites or to modify pharmacokinetic properties.

In a study on heterodimeric derivatives of GW7604, a compound with a 4-hydroxyphenyl group, diaminoalkane spacers of varying lengths were used to link the core structure to molecules known to bind to the coactivator binding site of the estrogen receptor. nih.gov The length of the linker was found to be crucial for the binding mode and pharmacological profile of the resulting compounds. For instance, shorter linkers (C2 or C3) led to interactions with a hydrophobic pocket near the ligand-binding site, while longer chains allowed for attachment to more distant sites. nih.gov

Similarly, in a series of 5-(pyridin-2-yl)thiazoles, a methylamino linker was incorporated to connect the core scaffold to a benzamide (B126) moiety. This modification led to potent inhibitors of TGF-beta type 1 receptor kinase. nih.gov These examples underscore the importance of linker modifications in optimizing the activity of bifunctional molecules derived from scaffolds like this compound.

Correlation of Structural Features with Biological Potency and Selectivity

The biological potency and selectivity of this compound analogues are intricately linked to their structural features. The presence of hydroxyl groups on both the pyridine and phenyl rings allows for multiple hydrogen bonding interactions, which are often key determinants of high-affinity binding to target proteins.

In a study on hydroxy and chloro-substituted 2,4-diphenyl 5H-chromeno[4,3-b]pyridines as selective topoisomerase IIα inhibitors, it was found that placing a hydroxyphenyl group at the 4-position of the central pyridine ring was beneficial for both topoisomerase IIα inhibition and antiproliferative activity. acs.org Furthermore, 3'- or 4'-hydroxyphenyl substitutions at the 2- and 4-positions of the pyridine ring were more favorable for activity than 2'-substitutions. acs.org This highlights the critical role of the relative positioning of the hydroxyl groups for achieving potent and selective biological activity.

The following table illustrates the structure-activity relationship for a series of 2,4-diphenyl 5H-chromeno[4,3-b]pyridines, demonstrating the impact of hydroxyphenyl positioning on biological activity.

| Compound | Substitution Pattern | Topoisomerase IIα Inhibition | Antiproliferative Activity | Reference |

| General Trend | 4-(hydroxyphenyl) | Superior | Superior | acs.org |

| General Trend | 3'- or 4'-hydroxyphenyl at C2/C4 | Better | Better | acs.org |

| General Trend | 2'-hydroxyphenyl at C2/C4 | Inferior | Inferior | acs.org |

This data is for a series of 2,4-diphenyl 5H-chromeno[4,3-b]pyridines and is presented to illustrate the correlation of structural features with potency.

Selectivity is also a key consideration. For instance, in the development of PDE4B subtype-selective inhibitors, optimization of substituents on a pyrimidine (B1678525) ring and a side-chain phenyl ring led to derivatives with over 100-fold selectivity for PDE4B over PDE4D. This demonstrates that fine-tuning of the substitution pattern can lead to significant gains in selectivity for a specific biological target.

Elucidation of Pharmacophore Models

A pharmacophore model describes the essential three-dimensional arrangement of functional groups required for a molecule to exert a particular biological effect. For compounds like this compound, a pharmacophore model would likely include hydrogen bond donors (the hydroxyl groups), a hydrogen bond acceptor (the pyridine nitrogen), and aromatic/hydrophobic regions (the pyridine and phenyl rings).

Pharmacophore models can be developed using either ligand-based or structure-based approaches. In a ligand-based approach, a set of active molecules is superimposed, and common chemical features are identified. In a structure-based approach, the known three-dimensional structure of the target protein in complex with a ligand is used to define the key interaction points.

For example, a pharmacophore model for TGR5 agonists was developed based on a series of 5-phenoxy-1,3-dimethyl-1H-pyrazole-4-carboxamides. This model, designated AAHHRR, consisted of two hydrogen bond acceptors, two hydrophobic groups, and two aromatic rings. nih.gov Such a model can then be used in virtual screening campaigns to identify novel compounds with the desired biological activity.

Design of Novel this compound Analogues with Enhanced Activity

The insights gained from SAR studies and pharmacophore modeling provide a rational basis for the design of novel analogues of this compound with improved biological properties. The goal is often to enhance potency, increase selectivity, and optimize pharmacokinetic properties.

One strategy for designing novel analogues is to introduce substituents that can form additional favorable interactions with the target protein. For example, based on the finding that electron-withdrawing groups on the phenyl ring can enhance antiviral activity in related pyrazolines, one could design analogues of this compound with chloro, fluoro, or trifluoromethyl groups on the phenyl ring.

Another approach is to use bioisosteric replacement, where a functional group is replaced with another group that has similar steric and electronic properties but may offer advantages in terms of metabolism or other properties. For instance, the phenolic hydroxyl group could be replaced with other hydrogen bond-donating groups to see if this improves activity or reduces metabolic liabilities like glucuronidation. nih.gov

The development of novel synthetic methodologies, such as the C3-selective hydroxylation of pyridines, also enables the creation of new analogues that were previously difficult to access. acs.org This allows for a more comprehensive exploration of the chemical space around the this compound scaffold.

Ultimately, the design of novel analogues is an iterative process involving cycles of design, synthesis, and biological evaluation. The data from each cycle provides further insights into the SAR, leading to the refinement of the pharmacophore model and the design of increasingly potent and selective compounds.

Future Directions and Translational Potential

Advanced Synthetic Strategies and Scalability

The efficient and scalable synthesis of 5-(4-Hydroxyphenyl)pyridin-3-ol is fundamental for its future investigation and potential commercialization. While specific high-yield routes for this exact molecule are not widely published, established and emerging methods for pyridine (B92270) synthesis can be adapted.

Key synthetic approaches include multicomponent reactions like the Bohlmann-Rahtz pyridine synthesis or the Guareschi-Thorpe reaction, which offer high efficiency by combining several starting materials in a single step. rsc.orgbeilstein-journals.orgresearchgate.net The Guareschi-Thorpe synthesis, for instance, can be performed in eco-friendly aqueous media, which is advantageous for scalability. rsc.org A critical step in synthesizing the target compound is the formation of the carbon-carbon bond between the phenyl and pyridine rings, which is typically achieved through transition-metal-catalyzed cross-coupling reactions such as the Suzuki or Negishi couplings.

For scalability and process optimization, modern technologies offer significant advantages. Microwave-assisted synthesis, particularly in continuous flow reactors, can dramatically reduce reaction times and improve yields for pyridine synthesis. beilstein-journals.orgresearchgate.net Furthermore, novel electrochemical methods are emerging for the modification of aromatic rings, offering a reagent-light and highly controllable approach to constructing complex pyridine derivatives. scitechdaily.com The integration of such methods into flow electrolysis systems represents a frontier for improving both the efficiency and environmental footprint of production. scitechdaily.com

Table 1: Potential Synthetic Strategies and Scalability Considerations

| Synthetic Strategy | Description | Advantages for Scalability | Key Challenges |

|---|---|---|---|

| Guareschi-Thorpe Reaction | A multicomponent reaction using a β-ketoester and cyanoacetamide (or its precursors) to form a substituted 2,6-dihydroxypyridine. rsc.org | User-friendly, inexpensive starting materials, potential for eco-friendly aqueous conditions. rsc.org | Requires subsequent steps for dehydroxylation and phenyl group installation. |

| Bohlmann-Rahtz Synthesis | A two-step process involving the reaction of an enamine with an ethynyl (B1212043) ketone, followed by cyclodehydration to form a trisubstituted pyridine. beilstein-journals.orgresearchgate.net | High regioselectivity and efficiency. researchgate.net | Requires synthesis of specific precursor molecules. |

| Cross-Coupling Reactions (e.g., Suzuki) | Palladium-catalyzed reaction between a pyridine boronic acid (or halide) and a phenyl halide (or boronic acid) to form the C-C bond. | High functional group tolerance and well-established reliability. | Cost of palladium catalyst; removal of metal impurities from the final product. |

| Microwave-Assisted Flow Synthesis | Conducting reactions in a continuous flow system heated by microwave irradiation. beilstein-journals.orgresearchgate.net | Rapid process optimization, improved yields, consistent product quality, and safer handling of reactions. beilstein-journals.org | Requires specialized equipment investment. |

| Electrochemical Synthesis | Using electricity to drive reactions, such as single-carbon insertion into pyrroles to form pyridines. scitechdaily.com | High selectivity, avoids harsh chemical reagents, clean process. scitechdaily.com | Method is still emerging and may require significant process development. |

Integration of Multi-Omics Data in Biological Characterization

To translate this compound from a chemical entity into a therapeutic candidate, a deep understanding of its biological effects is necessary. Multi-omics approaches, which involve the simultaneous analysis of different layers of biological information, provide a holistic view of a compound's mechanism of action and its impact on cellular systems. nih.govthermofisher.com This integrated analysis is far more powerful than studying a single biological endpoint. researchgate.netahajournals.org

By treating relevant cell models (e.g., cancer cells, immune cells) with the compound, researchers can generate comprehensive datasets:

Genomics/Transcriptomics: Using techniques like RNA-sequencing, one can obtain a complete profile of the genes that are activated or suppressed by the compound. This can reveal the signaling pathways being modulated. nih.gov

Proteomics: Mass spectrometry-based proteomics can quantify changes in the levels of thousands of proteins and identify post-translational modifications (like phosphorylation), which often act as molecular switches in cell signaling. This helps to pinpoint the direct protein targets of the compound or key downstream effectors. nih.govnih.govyoutube.com

Metabolomics: Analyzing the metabolome with NMR or mass spectrometry reveals how the compound alters cellular metabolism. This can identify shifts in energy production, biosynthesis, or the utilization of nutrients, providing crucial information about the compound's functional effects. nih.govmdpi.comfrontiersin.org

The integration of these datasets using bioinformatics and machine learning can uncover unexpected connections, identify robust biomarkers for the compound's activity, and predict both efficacy and potential off-target effects. researchgate.netahajournals.org

Table 2: Application of Multi-Omics in the Characterization of this compound

| Omics Layer | Key Technology | Information Gained | Application in Drug Discovery |

|---|---|---|---|

| Transcriptomics | RNA-Sequencing (RNA-Seq) | Comprehensive gene expression profiling (up/down-regulation). nih.gov | Identifies affected cellular pathways and biological processes. |

| Proteomics | Mass Spectrometry (MS) | Global protein abundance changes and post-translational modifications. nih.gov | Validates gene expression changes and identifies direct drug targets and their functional state. youtube.com |

| Metabolomics | Nuclear Magnetic Resonance (NMR), LC-MS, GC-MS | Quantification of small molecule metabolites (e.g., amino acids, lipids, sugars). mdpi.com | Reveals functional impact on cellular metabolism and energy status. nih.gov |

| Multi-Omics Integration | Computational Biology, Machine Learning | A systems-level view of the compound's mechanism of action. nih.govresearchgate.net | Predicts drug efficacy, identifies biomarkers, and uncovers novel therapeutic hypotheses. ahajournals.org |

Exploration of Novel Therapeutic Targets

The hydroxyphenyl-pyridine structure is associated with a wide array of biological activities, suggesting that this compound could have therapeutic potential across multiple disease areas. nih.govnih.gov Exploring its activity against various targets is a critical step in defining its translational path. Based on the activities of structurally related compounds, several promising areas warrant investigation.

Anticancer Activity: Many pyridine derivatives exhibit potent antiproliferative effects. nih.govnih.gov For example, some inhibit phosphodiesterases (PDEs), enzymes that are often dysregulated in cancer cells. nih.gov Others, like certain pyrazoline derivatives containing a hydroxyphenyl group, show significant cytotoxicity and selectivity against cancer cells by inhibiting enzymes like carbonic anhydrase IX and XII, which are involved in tumor progression. nih.gov

Anti-inflammatory Activity: Pyridine-based hybrids have been designed as selective inhibitors of cyclooxygenase-2 (COX-2), a key enzyme in the inflammation pathway. nih.gov The structural features of this compound make it a candidate for investigation in this area.

Antiviral Activity: Pyrazoline derivatives that incorporate both pyridine and hydroxyphenyl moieties have demonstrated promising antiviral activity. nih.gov Specifically, compounds with these core structures have been found to inhibit picornaviruses and coronaviruses. nih.gov

Table 3: Potential Therapeutic Targets for this compound Based on Structurally Related Compounds

| Therapeutic Area | Potential Target(s) | Evidence from Related Compounds |

|---|---|---|

| Oncology | Carbonic Anhydrases (CA IX, CA XII), Phosphodiesterases (PDEs) | Hydroxyphenyl-pyrazoline-benzenesulfonamides are potent inhibitors of CA IX and XII. nih.gov Pyridine derivatives can inhibit PDEs, which regulate cancer cell growth. nih.gov |

| Inflammatory Diseases | Cyclooxygenase-2 (COX-2) | Pyridine-pyrimidine hybrids show selective COX-2 inhibition and in vivo anti-inflammatory effects. nih.gov |

| Infectious Diseases | Viral enzymes (e.g., proteases, polymerases) | N1-nicotinoyl-pyrazolines containing a hydroxyphenyl group exhibit antiviral activity. nih.gov Pyrazoline derivatives have shown activity against coronaviruses. nih.gov |

Development of Derivatization Strategies for Specific Applications

Once a primary biological activity is identified, the translational potential of this compound can be enhanced through derivatization. This involves making targeted chemical modifications to the parent molecule to improve properties such as potency, selectivity, metabolic stability, and bioavailability. Structure-activity relationship (SAR) studies of related pyridine derivatives provide a roadmap for this process. nih.govnih.gov

Key derivatization strategies could include:

Modification of Hydroxyl Groups: The two phenolic hydroxyl groups are prime sites for modification. They can be alkylated (e.g., converted to methoxy (B1213986) groups) or acylated to form esters. This can modulate the compound's solubility, ability to cross cell membranes, and hydrogen-bonding interactions with its biological target. Studies on other pyridine derivatives show that the presence and position of -OH and -OMe groups significantly impact antiproliferative activity. nih.gov

Substitution on Aromatic Rings: Adding substituents to either the phenyl or pyridine ring can fine-tune the electronic and steric properties of the molecule. For instance, the introduction of electron-withdrawing groups like halogens (Cl, F) has been shown to be essential for the antiviral activity of some related pyrazoline compounds. nih.gov

Bioisosteric Replacement: The hydroxyl groups could be replaced with other functional groups that have similar physical or chemical properties (bioisosteres), such as an amino (-NH2) or thiol (-SH) group. This can lead to altered target binding affinity and selectivity. The introduction of an amino group has been shown to have a significant, though complex, effect on the activity of other pyridine derivatives. nih.gov

Table 4: Potential Derivatization Strategies for this compound

| Strategy | Specific Modification | Rationale / Potential Outcome |

|---|---|---|

| Hydroxyl Group Modification | Methylation (to -OCH3), Acetylation (to -OCOCH3) | Improve membrane permeability (pro-drug strategy), alter hydrogen bonding with target. nih.gov |

| Phenyl Ring Substitution | Addition of halogens (F, Cl, Br) at ortho, meta, or para positions. | Enhance binding affinity through new interactions; modulate metabolic stability. nih.gov |

| Pyridine Ring Substitution | Addition of small alkyl or amino groups. | Alter solubility and basicity; explore new binding pockets on the target protein. nih.gov |

| Bioisosteric Replacement | Replace -OH with -NH2 or -SH. | Change hydrogen bond donor/acceptor properties; potentially alter target selectivity. |

Q & A

Q. How can researchers design a synthesis protocol for 5-(4-Hydroxyphenyl)pyridin-3-ol, and what purification methods are recommended?

- Methodological Answer : A typical synthesis involves coupling reactions between pyridine precursors and hydroxyphenyl derivatives under reflux conditions. For example, alkylation or hydroxylation steps using catalysts like palladium or copper (for cross-coupling) can introduce substituents. Purification often employs flash column chromatography (silica gel, 230–400 mesh) with gradient elution (e.g., ethyl acetate/hexane). Reaction progress is monitored via TLC (silica gel 60 F254) under UV light . Post-synthesis, recrystallization in ethanol or methanol improves purity.

Q. What spectroscopic techniques are essential for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR confirm substituent positions and hydrogen bonding (e.g., hydroxyl protons at δ 9–10 ppm).

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight and fragmentation patterns.

- X-ray Crystallography : Resolves crystal packing and intermolecular interactions (e.g., hydrogen bonds in hydroxyl groups) .

- IR Spectroscopy : Identifies O–H stretches (~3200 cm) and aromatic C=C vibrations (~1600 cm).

Q. How does this compound compare structurally to related pyridine derivatives, and what implications does this have for reactivity?

- Methodological Answer : Comparative analysis with analogs (e.g., 5-(Hydroxymethyl)pyridin-3-ol) shows that hydroxyl group positioning (meta vs. para) alters electronic effects and hydrogen-bonding capacity. For instance, para-substituted derivatives exhibit enhanced solubility in polar solvents due to symmetrical hydrogen-bonding networks, whereas meta-substituted analogs may show higher reactivity in electrophilic substitutions .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound analogs?

- Methodological Answer : Discrepancies in bioactivity data (e.g., antimicrobial vs. anticancer effects) often arise from assay conditions or structural variations. To address this:

- Standardize Assays : Use CLSI guidelines for MIC/MBC determination against reference strains (e.g., S. aureus USA300) .

- Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., replacing hydroxyl with methoxy) and evaluate effects on target binding (e.g., enzyme inhibition assays) .

- Computational Modeling : Perform docking studies (AutoDock Vina) to predict interactions with biological targets (e.g., kinases or bacterial enzymes) .

Q. What strategies optimize the regioselectivity of reactions involving this compound?

- Methodological Answer : Regioselectivity in substitution reactions (e.g., halogenation) is influenced by:

- Directing Groups : The hydroxyl group at position 3 acts as a meta-director, guiding electrophiles to positions 2 or 6.

- Catalysts : Pd(OAc) with ligands (e.g., PPh) enhances selectivity in cross-coupling reactions .

- Solvent Effects : Polar aprotic solvents (DMF, DMSO) stabilize transition states in SNAr reactions .

Q. How can researchers evaluate the compound’s potential for enzyme inhibition or receptor binding?

- Methodological Answer :

- Enzyme Inhibition Assays : Use fluorescence-based assays (e.g., NADH oxidation for dehydrogenase inhibition) with IC determination.

- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics to immobilized receptors (e.g., GPCRs) .

- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) for ligand-receptor interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.